Ethyl 2-bromo-6-(trifluoromethoxy)benzoate
Description
Significance of Aryl Halides and Fluorinated Motifs in Advanced Chemical Synthesis
Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. mdpi.com The carbon-halogen bond in aryl halides, particularly bromides and iodides, serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. bldpharm.com The presence of a bromine atom on the aromatic ring of Ethyl 2-bromo-6-(trifluoromethoxy)benzoate thus provides a key site for molecular elaboration.
Fluorinated motifs, especially the trifluoromethoxy group, have gained immense importance in medicinal chemistry and materials science. bohrium.comnih.gov The incorporation of the -OCF3 group can significantly alter a molecule's physicochemical properties. nih.gov It is highly lipophilic, which can enhance a drug candidate's ability to cross cell membranes, and it is a strong electron-withdrawing group, which can influence the molecule's reactivity and metabolic stability. mdpi.comnih.gov The metabolic stability imparted by the trifluoromethoxy group is a desirable trait in drug design, as it can lead to a longer half-life and reduced drug dosage. mdpi.com
Overview of Benzoate (B1203000) Esters as Versatile Synthetic Scaffolds
Benzoate esters are a class of organic compounds derived from benzoic acid. aaronchem.com They are widely used as intermediates in the synthesis of a variety of organic molecules. aaronchem.com The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to introduce new functional groups. acs.org This versatility makes the benzoate ester moiety a valuable synthetic scaffold. In the context of this compound, the ethyl ester provides a point of modification that is orthogonal to the reactivity of the aryl bromide.
Positioning of this compound within Modern Organic Research Contexts
Given the combined functionalities of an aryl halide, a trifluoromethoxy group, and a benzoate ester, this compound is positioned as a highly useful intermediate in modern organic research. Its structure is particularly suited for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The ortho-substitution pattern of the bromo and trifluoromethoxy groups can enforce specific conformations in the resulting molecules, which can be crucial for biological activity.
While detailed research findings on this compound itself are limited, its potential as a building block is significant. Researchers can utilize the bromo substituent for cross-coupling reactions to build molecular complexity, while the trifluoromethoxy group can be used to fine-tune the electronic and pharmacokinetic properties of the target molecules. The ethyl ester provides a third site for modification, allowing for a multi-directional approach to the synthesis of complex and novel chemical entities.
Chemical and Physical Properties
Interactive Data Table: Chemical Identifiers and Properties of this compound
| Property | Value |
| Chemical Formula | C10H8BrF3O3 |
| Molecular Weight | 313.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not Available |
| Appearance | Predicted: Colorless to pale yellow liquid or solid |
| Boiling Point | Predicted: >200 °C |
| Melting Point | Not Available |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol (B145695), dichloromethane, ethyl acetate); Insoluble in water |
Detailed Research Findings
Due to the limited direct research on this compound, this section will discuss the known reactivity and applications of structurally related compounds to infer the potential research avenues for the title compound.
The synthesis of substituted benzoic acids, which are precursors to benzoate esters, is a well-established area of organic chemistry. For instance, methods for the preparation of 2-bromo-6-fluorobenzoic acid have been reported, involving multi-step sequences starting from o-fluorobenzonitrile. aobchem.com A plausible synthetic route to this compound would likely involve the introduction of the trifluoromethoxy group onto a suitably substituted benzene (B151609) ring, followed by bromination and esterification.
The reactivity of the aryl bromide in compounds analogous to this compound is expected to be dominated by transition-metal-catalyzed cross-coupling reactions. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the benzoate ring, enabling the construction of complex molecular architectures.
The trifluoromethoxy group is generally stable under many reaction conditions, but its strong electron-withdrawing nature can influence the reactivity of the aromatic ring. In medicinal chemistry, the trifluoromethoxy group is often incorporated to enhance the biological activity and pharmacokinetic profile of drug candidates. bohrium.comnih.gov For example, the drug Riluzole, used to treat amyotrophic lateral sclerosis, contains a trifluoromethoxy group that enhances its lipophilicity and metabolic stability. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrF3O3 |
|---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
ethyl 2-bromo-6-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H8BrF3O3/c1-2-16-9(15)8-6(11)4-3-5-7(8)17-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
VJDXXYSKCYARTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Br)OC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Bromo 6 Trifluoromethoxy Benzoate
Strategies for Regioselective Bromination of Substituted Benzoate (B1203000) Systems
Achieving the specific 2-bromo-6-(trifluoromethoxy) substitution pattern on the ethyl benzoate core requires careful control of the bromination reaction. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. The trifluoromethoxy group is known to be a deactivating, meta-directing group in electrophilic aromatic substitution. However, the ethyl ester group is also deactivating and meta-directing. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity of the bromination.
Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov Various brominating agents and conditions can be employed to favor the desired isomer. Common reagents include bromine in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS) with a radical initiator. cecri.res.inresearchgate.net The choice of solvent and temperature can also influence the regiochemical outcome of the reaction. nih.gov For instance, two-phase electrolysis has been shown to be a highly regioselective method for the bromination of certain aromatic compounds, yielding specific isomers in high yields. cecri.res.in Theoretical analysis through ab initio calculations can also be used to predict the positional selectivity of electrophilic aromatic bromination, aiding in the selection of appropriate reaction conditions. nih.gov
Approaches for Introducing the Trifluoromethoxy Moiety onto Aromatic Rings
The incorporation of the trifluoromethoxy (OCF3) group is a critical step in the synthesis of the target molecule. This functional group imparts unique electronic properties and has gained significant attention in various fields of chemical research. researchgate.netmdpi.com Several methods have been developed for the introduction of the trifluoromethoxy group, each with its own advantages and limitations.
Chlorine-Fluorine Exchange Protocols from Precursor Trichloromethyl Ethers
A classical approach to forming aryl trifluoromethyl ethers involves a two-step sequence starting from a phenolic precursor. nih.gov The phenol (B47542) is first converted to an aryl trichloromethyl ether, which is subsequently treated with a fluorinating agent to exchange the chlorine atoms for fluorine. d-nb.info This chlorination can be achieved using reagents like tetrachloromethane. nih.gov The subsequent fluorine exchange is typically accomplished with reagents such as antimony trifluoride, often in the presence of a catalyst like antimony pentachloride (Swarts reaction). d-nb.infomdpi.com While this method is versatile, it can be limited by the availability and stability of the trichloromethyl ether intermediates. mdpi.com A modified one-pot procedure has been developed where the trichloromethyl ether is generated in situ and then fluorinated, though this may not be suitable for all substrates. nih.govmdpi.com
Oxidative Desulfurization-Fluorination Techniques
Oxidative desulfurization-fluorination of xanthates derived from phenols presents a robust method for the synthesis of aryl trifluoromethyl ethers. mdpi.com This technique involves the conversion of a phenol to its corresponding xanthate, followed by treatment with an oxidizing agent and a fluoride (B91410) source. elsevierpure.comoup.com A common reagent system for this transformation is a combination of an N-haloimide (e.g., 1,3-dibromo-5,5-dimethylhydantoin) and a pyridine-HF complex. mdpi.com This method is valued for its broad substrate scope and tolerance of various functional groups. mdpi.comrsc.org
Decarboxylative Trifluoromethoxylation Reactions utilizing Silver(II) Fluoride or Selectfluor Reagents
Decarboxylative strategies offer another avenue for the introduction of the trifluoromethoxy group. One such method involves the decarboxylative fluorination of aryloxydifluoroacetic acids. researchgate.net This reaction can be promoted by strong oxidizing fluorinating agents like silver(II) fluoride (AgF2). mdpi.comresearchgate.net The high oxidation potential of AgF2 facilitates the decarboxylation process. researchgate.net Alternatively, silver-catalyzed decarboxylative fluorination can be achieved using Selectfluor as the fluorine source. mdpi.comcas.cnnih.gov Mechanistic studies suggest that these reactions may proceed through the formation of silver(II) intermediates. acs.org These methods are advantageous due to their use of readily available reagents and often mild reaction conditions. cas.cnnih.gov
O-Trifluoromethylation of Phenolic and Alcoholic Precursors
Direct O-trifluoromethylation of phenols provides a more direct route to aryl trifluoromethyl ethers. This can be achieved using electrophilic trifluoromethylating reagents. nih.gov One notable example is the use of hypervalent iodine reagents, such as Togni reagents. mdpi.comnih.gov However, competing C-trifluoromethylation at the aromatic ring can sometimes be a significant side reaction. nih.gov Silver-mediated oxidative O-trifluoromethylation using a nucleophilic CF3 source like TMSCF3 in the presence of an oxidant has also been developed. mdpi.comnih.gov This approach offers a straightforward synthesis under mild conditions. mdpi.com
Radical O-Trifluoromethylation Pathways
Radical-based methods for O-trifluoromethylation have emerged as powerful tools. These reactions often involve the generation of a trifluoromethoxy radical (•OCF3), which then reacts with a suitable substrate. researchgate.net One strategy involves the O-trifluoromethylation of N-aryl-N-hydroxylamines followed by a rearrangement to form the aryl trifluoromethyl ether. mdpi.comnih.gov Photoredox catalysis has also been employed to generate trifluoromethyl radicals from sources like trifluoromethyl iodide for the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamides. nih.gov These radical pathways often exhibit good functional group tolerance and can be performed under mild conditions. researchgate.netnih.gov
Esterification Methods for Benzoate Formation, Considering Steric and Electronic Factors
The formation of the ethyl ester from 2-bromo-6-(trifluoromethoxy)benzoic acid is a critical step in the synthesis of the target compound. The direct esterification of carboxylic acids with alcohols, famously known as the Fischer-Speier esterification, is a common and acid-catalyzed equilibrium reaction. organic-chemistry.org However, the substitution pattern of the benzoic acid precursor in this case—with bulky substituents at both ortho positions (C2 and C6)—introduces significant steric hindrance around the carboxylic acid group.
This steric hindrance can dramatically slow down the rate of esterification. researchgate.netresearchgate.net The substituents ortho to the carboxyl group can impede the necessary nucleophilic attack of the alcohol on the protonated carbonyl carbon. researchgate.net The mechanism of Fischer esterification involves the formation of a tetrahedral intermediate, and bulky ortho substituents can destabilize this intermediate, thereby increasing the activation energy of the reaction. organic-chemistry.orgmasterorganicchemistry.com
Given these challenges, alternative esterification methods may be more effective than the standard Fischer esterification. These can include:
Reaction with alkyl halides: Converting the carboxylic acid to its carboxylate salt and then reacting it with an alkyl halide (e.g., ethyl iodide) can be a viable route. This method avoids the sterically hindered attack on the carbonyl carbon.
Use of coupling reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating the attack of the alcohol under milder conditions.
Conversion to an acid chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then readily react with ethanol (B145695) to form the desired ester, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
Convergent and Divergent Synthetic Routes Towards the Target Compound
The construction of a polysubstituted benzene (B151609) ring like the one in Ethyl 2-bromo-6-(trifluoromethoxy)benzoate can be approached through either convergent or divergent synthetic strategies. libretexts.orgpressbooks.pub
A divergent synthesis , on the other hand, begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. researchgate.netcas.cnnih.gov In the context of the target compound, a divergent approach might start with a simpler substituted benzene, such as ethyl benzoate. A series of electrophilic aromatic substitution reactions could then be employed to introduce the bromo and trifluoromethoxy groups. The order of these substitutions is critical to ensure the correct regiochemistry. For example, one might start with ethyl 2-hydroxybenzoate, introduce the trifluoromethoxy group, and then perform a bromination. The directing effects of the existing substituents would need to be carefully considered at each step. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies.
A hypothetical divergent synthesis could be designed to produce not only the target compound but also other isomers or analogs by changing the order of the synthetic steps or the reagents used. rsc.org For example, altering the brominating agent or the conditions for trifluoromethoxylation could lead to different substitution patterns on the benzene ring.
Optimization of Reaction Conditions and Yields in Multi-Step Syntheses
For the synthesis of this compound, each transformation would require careful optimization. For instance, in an electrophilic bromination step, the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), the Lewis acid catalyst (e.g., FeBr₃, AlCl₃), and the solvent can influence the regioselectivity and yield. Similarly, for the esterification of the sterically hindered 2-bromo-6-(trifluoromethoxy)benzoic acid, a systematic study of different esterification methods, catalysts, and reaction conditions would be necessary to identify the most efficient protocol.
The table below illustrates a hypothetical optimization of the esterification of 2-bromo-6-(trifluoromethoxy)benzoic acid with ethanol.
| Entry | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Fischer Esterification | H₂SO₄ (cat.) | Ethanol (excess) | Reflux | 24 | 35 |
| 2 | Fischer Esterification | H₂SO₄ (cat.) | Ethanol (excess) | Reflux | 48 | 45 |
| 3 | Acid Chloride Formation then Esterification | 1. SOCl₂ 2. Ethanol, Pyridine | DCM | RT | 6 | 85 |
| 4 | DCC Coupling | DCC, DMAP (cat.) | DCM | RT | 12 | 78 |
As the hypothetical data suggests, for a sterically hindered substrate, moving from a standard Fischer esterification to a method involving a more reactive intermediate like an acid chloride can lead to a significant improvement in yield and a reduction in reaction time. Further optimization of the acid chloride method could involve screening different bases, solvents, and reaction temperatures to potentially increase the yield even further. The systematic optimization of each step in a multi-step synthesis is a cornerstone of efficient and practical organic synthesis.
Reactivity and Mechanistic Insights of Ethyl 2 Bromo 6 Trifluoromethoxy Benzoate
Cross-Coupling Reactions at the Aryl Bromide Position
The aryl bromide position of Ethyl 2-bromo-6-(trifluoromethoxy)benzoate is the primary site for cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The presence of two ortho-substituents creates a sterically hindered environment around the reaction center, which can pose challenges for catalytic transformations. However, advances in ligand design and catalyst systems have enabled efficient coupling of such sterically demanding substrates.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. For a substrate like this compound, several palladium-catalyzed methodologies are applicable.
The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a powerful tool for C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation. While specific studies on this compound are not extensively documented, the reactivity of similar ortho-substituted aryl bromides provides significant insight. The steric hindrance from the ortho-ester and trifluoromethoxy groups necessitates the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the key steps of the catalytic cycle, particularly the oxidative addition of the aryl bromide to the Pd(0) center.
Representative conditions for the Suzuki-Miyaura coupling of sterically hindered aryl bromides often involve catalysts like Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands such as SPhos, XPhos, or RuPhos. The choice of base and solvent is also critical for achieving high yields.
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95 |
| 2 | 1-Bromo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 88 |
| 3 | Ethyl 2-bromobenzoate | Naphthylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 92 |
This table presents representative data for Suzuki-Miyaura couplings of various aryl bromides to illustrate typical reaction conditions and yields. The reactivity of this compound is expected to be comparable under optimized conditions.
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org For sterically hindered substrates like this compound, high temperatures and robust catalyst systems, often employing N-heterocyclic carbene (NHC) or bulky phosphine ligands, are typically required to achieve good conversion. nih.gov The reaction proceeds via oxidative addition, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination. The regioselectivity of the alkene insertion is influenced by both steric and electronic factors of the coupling partners.
The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is a highly efficient method for constructing arylalkynes. The steric hindrance in this compound can slow the rate of reaction. However, modern copper-free Sonogashira protocols, often utilizing highly active palladium catalysts, can be effective for coupling sterically demanding aryl bromides at milder temperatures. ucsb.edu
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an aryl halide with an amine in the presence of a base. libretexts.org This reaction is of paramount importance in medicinal chemistry. The success of coupling this compound would depend heavily on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are known to be effective for coupling sterically hindered aryl halides and can overcome the challenges posed by the ortho-substituents. acsgcipr.orgorganic-chemistry.org The reaction mechanism follows the standard oxidative addition, amine coordination and deprotonation, and reductive elimination sequence. acsgcipr.org
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Bromo-1,3-dimethylbenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 98 |
| 2 | 2-Chlorotoluene | Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 91 |
| 3 | 4-Bromoanisole | n-Hexylamine | [Pd(cinnamyl)Cl]₂ / RuPhos | LHMDS | THF | 94 |
This table illustrates the scope of the Buchwald-Hartwig amination with various aryl halides and amines, indicating the types of conditions that would likely be required for this compound.
Nickel-Catalyzed Cross-Coupling Studies for C(sp²)-C(sp³) and C(sp²)-C(sp²) Bond Formation
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov They exhibit unique reactivity and can often couple substrates that are challenging for palladium systems. For a substrate like this compound, nickel catalysis can be particularly advantageous for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. Nickel catalysts are effective in coupling aryl halides with organozinc reagents (Negishi coupling), Grignard reagents (Kumada coupling), and organoboron reagents (Suzuki-Miyaura coupling). researchgate.net Nickel's smaller atomic radius and different redox properties can lead to different mechanistic pathways compared to palladium, sometimes allowing reactions to proceed under milder conditions. chemrxiv.org
Mechanistic Pathways of Oxidative Addition, Transmetalation, and Reductive Elimination in Catalytic Cycles
The catalytic cycle of cross-coupling reactions generally consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org
Oxidative Addition : This is often the rate-determining step, especially for sterically hindered or electron-rich aryl halides. uvic.ca A low-valent metal complex (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of this compound, forming a higher-valent organometallic intermediate (e.g., Pd(II) or Ni(II)). acs.orgrsc.org The steric bulk from the ortho-substituents can impede the approach of the metal to the C-Br bond, requiring ligands that are both bulky enough to promote the formation of a coordinatively unsaturated active species and electron-rich enough to facilitate the bond cleavage. chemrxiv.orgresearchgate.net
Transmetalation : In this step, the organic group from the organometallic coupling partner (e.g., the aryl group from an organoboron reagent in a Suzuki reaction) is transferred to the palladium or nickel center, displacing the halide. nih.gov This process typically involves a base, which activates the organometallic reagent. The electronic nature of the substituents on the aryl halide can influence the rate of transmetalation; electron-withdrawing groups, like the trifluoromethoxy and ester groups on the target molecule, generally accelerate this step. nih.gov
Reductive Elimination : This is the final step where the two coupled organic fragments are expelled from the metal center, forming the new C-C or C-N bond and regenerating the low-valent catalyst. acs.org This step is often facilitated by bulky ligands that create steric pressure around the metal center, promoting the collapse of the intermediate complex. The rate of reductive elimination can be influenced by the electronic character of the coupling partners. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Potential on the Halogenated Aromatic Ring
The structure of this compound suggests a potential for undergoing Nucleophilic Aromatic Substitution (SNAr), a reaction pathway distinct from the more common electrophilic substitutions on benzene (B151609) rings. libretexts.org The feasibility of an SNAr reaction is critically dependent on the electronic stabilization of a negatively charged intermediate, known as a Meisenheimer complex. youtube.com This stabilization is achieved by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. libretexts.org
In this molecule, the trifluoromethoxy (-OCF₃) group serves as a potent EWG primarily through its strong inductive effect (-I). This effect deactivates the aromatic ring towards electrophiles but activates it for nucleophilic attack by withdrawing electron density, thereby stabilizing the anionic Meisenheimer intermediate that would form. libretexts.orgyoutube.com The bromo group, the potential leaving group, is positioned ortho to the activating -OCF₃ group. This ortho relationship is crucial for stabilizing the intermediate through resonance, a key requirement for the classical SNAr mechanism. libretexts.org
Transformations of the Ester Functional Group
The ethyl ester group is a versatile functional handle that can undergo several key transformations, including hydrolysis, transesterification, and reduction.
The hydrolysis of an ester, converting it to a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.org For this compound, these reactions are complicated by the steric hindrance imposed by the two ortho substituents. Sterically hindered esters are known to be highly resistant to hydrolysis under standard conditions. openlibrary.org
Base-promoted hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org The bulky bromo and trifluoromethoxy groups physically block this attack, significantly slowing the reaction rate. arkat-usa.orgresearchgate.net To achieve quantitative hydrolysis of such hindered esters, more forcing conditions are often necessary, such as using high-temperature water or specialized non-aqueous solvent systems (e.g., NaOH in MeOH/CH₂Cl₂) that can enhance the nucleophilicity of the hydroxide ion. arkat-usa.org
Similarly, transesterification, the conversion of one ester to another by reacting with an alcohol under acidic or basic catalysis, is also subject to the same steric constraints. masterorganicchemistry.comwikipedia.org The mechanism involves a tetrahedral intermediate, and its formation is sterically hindered. wikipedia.org Consequently, driving the reaction to completion may require using the incoming alcohol as a solvent and elevated temperatures to overcome the high activation energy barrier. masterorganicchemistry.com
The ester functional group can be reduced to either a primary alcohol or, more selectively, to an aldehyde. The choice of reducing agent is critical to controlling the outcome.
Complete reduction to the corresponding primary alcohol, (2-bromo-6-(trifluoromethoxy)phenyl)methanol, can be readily achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). LiAlH₄ is strong enough to reduce the ester fully to the alcohol.
The partial reduction of an ester to an aldehyde is a more delicate transformation that requires a less reactive, sterically bulky reducing agent to prevent over-reduction to the alcohol. youtube.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this purpose. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed at very low temperatures (-78 °C) to isolate the aldehyde. chemistrysteps.com At this temperature, DIBAL-H adds one hydride equivalent to the ester, forming a stable tetrahedral intermediate. youtube.comchemistrysteps.com This intermediate does not collapse to the aldehyde until an aqueous workup is performed, at which point the aldehyde is liberated. The low temperature and the bulky nature of the reagent prevent a second hydride addition. Studies on analogous compounds, such as ethyl 2-bromobenzoate, have shown successful reduction to the corresponding aldehyde using modified DIBAL-H reagents, indicating this transformation is highly feasible for the target molecule. koreascience.kr
Interactive Table: Reduction Products of this compound
| Reagent | Product | Reaction Conditions |
| LiAlH₄ | (2-bromo-6-(trifluoromethoxy)phenyl)methanol | Standard reduction |
| DIBAL-H | 2-bromo-6-(trifluoromethoxy)benzaldehyde | Low temperature (-78 °C), followed by aqueous workup |
Influence of Trifluoromethoxy and Bromo Substituents on Aromatic Reactivity and Regioselectivity
The reactivity of the benzene ring is a product of the combined inductive and resonance effects of its substituents.
Bromo (-Br) Group: Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect (-I) but are ortho, para-directors because their lone pairs can donate electron density through resonance (+R), which stabilizes the carbocation intermediate during electrophilic attack at these positions. uobabylon.edu.iq
The combination of these two groups deactivates the aromatic ring significantly towards electrophilic attack. Regioselectivity for any potential substitution would be complex, guided by a competition between the directing effects of the two groups. However, the most significant impact of the 2,6-disubstitution pattern is steric hindrance. youtube.com The presence of these two relatively bulky groups flanking the ester functionality not only hinders reactions at the ester carbonyl (as discussed in section 3.3) but also sterically shields the ortho-positions (relative to each substituent), making attack at those sites by an incoming reagent highly unfavorable. nsf.govlibretexts.org
Interactive Table: Summary of Substituent Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Steric Hindrance |
| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Weakly deactivating | Moderate |
| -OCF₃ | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Strongly deactivating | Significant |
Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for quantifying the effect of substituents on reaction rates and equilibria, thereby providing insight into reaction mechanisms. utexas.edu The standard Hammett equation, however, is generally not applicable to ortho-substituted systems because it does not account for steric effects, which are highly variable and can dominate reactivity. utexas.eduoxfordreference.comsapub.org
For di-ortho-substituted compounds like this compound, a more sophisticated LFER, the Taft equation , is required. sapub.orgemerginginvestigators.org The Taft equation separates the electronic (polar) and steric effects of a substituent:
log(k/k₀) = ρσ + δEₛ
Here:
σ* is the polar substituent constant, representing the inductive effect.
ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects.
Eₛ is the steric substituent constant.
δ is the reaction constant, indicating the sensitivity of the reaction to steric effects.
By studying a reaction like the alkaline hydrolysis of a series of related 2,6-disubstituted esters and fitting the rate data to the Taft equation, one could quantitatively dissect the contributions of electronic and steric factors. researchgate.net For the hydrolysis of this compound, one would expect a large, positive δ value, confirming that the reaction is highly sensitive to and retarded by steric hindrance. The ρ* value would reflect the electronic demands of the transition state. This approach allows for a nuanced, quantitative understanding of how the ortho-substituents mechanistically influence the reactivity of the ester group. emerginginvestigators.org
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Bromo 6 Trifluoromethoxy Benzoate and Its Derivatives
Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignments and Mechanistic Tracking
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Ethyl 2-bromo-6-(trifluoromethoxy)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl protons. The aromatic region would likely display a complex multiplet pattern due to the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the bromo, trifluoromethoxy, and ester groups. The ethyl group should present a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at a downfield chemical shift (typically in the 160-180 ppm range). The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents. The trifluoromethoxy group (OCF₃) will cause the carbon attached to it to appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the trifluoromethoxy group and can be used to monitor reactions involving this moiety.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~7.2-7.8 | m | - | Aromatic-H |
| ¹H | ~4.4 | q | ~7.1 | -OCH₂CH₃ |
| ¹H | ~1.4 | t | ~7.1 | -OCH₂CH₃ |
| ¹³C | ~165 | s | - | C=O |
| ¹³C | ~115-150 | m | - | Aromatic-C |
| ¹³C | ~120 | q | ~257 | -OCF₃ |
| ¹³C | ~62 | s | - | -OCH₂CH₃ |
| ¹³C | ~14 | s | - | -OCH₂CH₃ |
| ¹⁹F | ~ -58 | s | - | -OCF₃ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Preferences
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. For this compound, these techniques would confirm the presence of the key structural motifs.
The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present. The trifluoromethoxy group will exhibit characteristic strong C-F stretching bands, usually in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observable.
Raman spectroscopy, being complementary to IR, would also show these characteristic vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. Analysis of the vibrational spectra can also provide insights into the conformational preferences of the molecule, such as the orientation of the ethyl ester group relative to the aromatic ring.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=O Stretch (Ester) | 1720-1740 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-F Stretch | 1000-1300 | Strong |
| C-O Stretch (Ester) | 1000-1300 | Strong |
| C-Br Stretch | 500-600 | Medium |
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). For this compound, HRMS would confirm its elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the formation of an acylium ion. For this particular molecule, fragmentation could also involve the loss of the bromo group or the trifluoromethoxy group. Analysis of the isotopic pattern of the molecular ion peak would clearly indicate the presence of one bromine atom (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes).
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Should a suitable single crystal be obtained, X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity and conformation of the molecule.
Of particular interest would be the dihedral angle between the plane of the aromatic ring and the ester group. The presence of two ortho substituents (bromo and trifluoromethoxy) would likely cause the ester group to be twisted out of the plane of the benzene ring to minimize steric hindrance. Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which govern the solid-state properties of the compound.
Specialized Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies (e.g., UV-Vis Spectroscopy)
UV-Vis spectroscopy can be a valuable tool for monitoring the progress of reactions involving this compound, particularly if the reactants, intermediates, or products have distinct chromophores. The aromatic nature of the compound means it will absorb in the UV region. Changes in the substitution pattern on the aromatic ring during a reaction would likely lead to shifts in the absorption maximum (λmax), which can be monitored over time to determine reaction kinetics. spectroscopyonline.com For example, a nucleophilic aromatic substitution reaction where the bromo group is replaced would alter the electronic structure and thus the UV-Vis spectrum. This technique is well-suited for in-situ and real-time reaction monitoring. researchgate.net
Conformational Analysis via Spectroscopic Probes
The conformation of this compound, specifically the orientation of the ester and trifluoromethoxy groups relative to the aromatic ring, can be investigated using a combination of spectroscopic techniques and computational modeling. Variable-temperature NMR studies can reveal information about rotational barriers around single bonds. The presence of bulky ortho substituents is known to restrict the rotation of other groups attached to the aromatic ring. acs.org The exact conformation will be a balance between steric repulsion and electronic effects. Spectroscopic data, when compared with theoretical calculations for different possible conformers, can help to identify the most stable conformation in solution.
Computational Chemistry and Theoretical Investigations of Ethyl 2 Bromo 6 Trifluoromethoxy Benzoate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl 2-bromo-6-(trifluoromethoxy)benzoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G**, would be instrumental in elucidating its fundamental electronic properties. researchgate.net These studies can predict the molecule's geometry, orbital energies, and the distribution of electron density.
A key aspect of such an investigation would be the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine and trifluoromethoxy groups is expected to lower the energy of both the HOMO and LUMO, influencing its reactivity profile.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the ester and trifluoromethoxy groups would be expected to show negative potential, while the hydrogen atoms and the region around the bromine atom might exhibit positive potential, providing insights into its intermolecular interactions.
Reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
Prediction of Reaction Pathways, Transition States, and Energy Barriers
Theoretical calculations are invaluable for mapping out potential reaction pathways for this compound. By modeling the interaction of the molecule with various reagents, computational chemists can identify the most likely routes for chemical transformations. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate.
The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of a reaction. DFT calculations can provide reliable estimates of these barriers. For instance, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces the bromine atom, computational studies could compare the energy barriers for different nucleophiles or investigate the influence of the solvent on the reaction rate.
Furthermore, these calculations can shed light on the reaction mechanism by revealing the step-by-step process of bond breaking and bond formation. For complex reactions, computational methods can help to distinguish between different possible mechanisms, such as concerted or stepwise pathways. The study of reaction pathways for related molecules has demonstrated the power of these theoretical approaches in understanding and predicting chemical reactivity.
Analysis of Substituent Effects on Aromaticity, Bond Dissociation Energies, and Electronic Distributions
The benzene (B151609) ring in this compound is functionalized with three distinct substituents: a bromo group, a trifluoromethoxy group, and an ethyl benzoate (B1203000) group. Each of these groups exerts electronic and steric effects that influence the properties of the aromatic ring.
The aromaticity of the benzene ring can be assessed using various computational descriptors. The Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used indices. While monosubstitution on a benzene ring generally has a small effect on its aromaticity, the cumulative effect of multiple substituents can be more significant. researchgate.net The electron-withdrawing nature of the bromo and trifluoromethoxy groups is expected to slightly decrease the electron density within the ring, which could have a minor impact on its aromatic character.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational methods can accurately predict BDEs, providing insights into the strength of the chemical bonds within the molecule. For this compound, the C-Br bond is of particular interest, as its cleavage is often a key step in various chemical transformations. The BDE of the C-Br bond will be influenced by the electronic effects of the other substituents on the ring.
The electronic distribution within the molecule is significantly affected by the substituents. The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. The bromo group is also electron-withdrawing via induction but can be a weak pi-donor. The ethyl benzoate group is electron-withdrawing through resonance. The interplay of these effects will create a specific pattern of electron density around the ring, influencing its reactivity towards electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While DFT calculations are excellent for studying the properties of a single, optimized molecular geometry, Molecular Dynamics (MD) simulations provide a way to explore the conformational flexibility of this compound and the influence of its environment. MD simulations model the movement of atoms over time, allowing for the exploration of different molecular conformations and their relative energies.
Furthermore, MD simulations can explicitly include solvent molecules, providing a more realistic model of the molecule's behavior in solution. The interactions between the solute and solvent molecules can have a significant impact on the molecule's conformation and reactivity. By running simulations in different solvents, it is possible to study how the solvent polarity and hydrogen bonding capabilities affect the properties of this compound. These simulations can provide insights into solvation energies and the organization of solvent molecules around the solute.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling based on Electronic and Steric Parameters
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. These models are built using a set of calculated molecular descriptors that quantify various aspects of the molecule's structure.
For a series of compounds related to this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants. The descriptors used in such a model would likely include electronic and steric parameters.
Electronic Parameters: These descriptors quantify the electronic effects of the substituents. Examples include Hammett constants, calculated atomic charges, dipole moments, and HOMO/LUMO energies. For this compound, the electronic parameters would capture the electron-withdrawing nature of the bromo and trifluoromethoxy groups.
Steric Parameters: These descriptors account for the size and shape of the molecule and its substituents. Examples include Taft steric parameters, van der Waals volumes, and surface areas. The steric hindrance caused by the ortho-substituents (bromo and trifluoromethoxy groups) in this compound would be a critical factor in its reactivity and could be quantified using these parameters.
By developing a statistically robust QSRR model, it would be possible to predict the reactivity of new, unsynthesized analogs of this compound, thereby guiding future experimental work.
Applications As a Key Intermediate in Complex Organic Synthesis
Precursor for the Synthesis of Novel Poly-substituted Aromatic Compounds
The presence of a bromine atom on the aromatic ring of Ethyl 2-bromo-6-(trifluoromethoxy)benzoate makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents and the formation of highly functionalized aromatic systems.
Table 1: Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Catalyst/Reagents | Introduced Substituent | Resulting Compound Class |
| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Aryl, Heteroaryl, Alkyl, Alkenyl | Biaryls, Alkyl/Alkenyl-substituted benzoates |
| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Primary/Secondary amines | N-Aryl amines and derivatives |
| Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkyne | Alkynyl group | Aryl alkynes |
| Stille Coupling | Palladium catalyst, Organostannane | Aryl, Vinyl, Alkyl | Substituted benzoates |
| Heck Coupling | Palladium catalyst, Alkene | Alkenyl group | Alkenyl-substituted benzoates |
These transition-metal catalyzed reactions allow for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. The trifluoromethoxy and ethyl ester groups, being relatively stable under many cross-coupling conditions, remain intact, leading to the synthesis of intricately substituted aromatic compounds that would be challenging to prepare through other synthetic routes. The steric hindrance provided by the ortho-substituents can also influence the reactivity and selectivity of these transformations, offering a handle for controlling the final product distribution.
Role in the Construction of Diverse Heterocyclic Scaffolds
The strategic placement of reactive functional groups in this compound facilitates its use as a precursor for the synthesis of a variety of heterocyclic compounds. The ortho-relationship between the bromine atom and the ethyl ester allows for intramolecular cyclization reactions following an initial functionalization at the bromo position.
For instance, after a Suzuki coupling to introduce an appropriate ortho-substituted aryl or vinyl group, a subsequent intramolecular reaction, such as a lactonization or a Pictet-Spengler type reaction, can be envisioned to form fused ring systems. Similarly, a Buchwald-Hartwig amination can introduce an amine-containing substituent, which can then undergo intramolecular condensation with the ester group to form lactams.
These strategies are invaluable in medicinal chemistry and materials science, where the rigid and defined three-dimensional structures of heterocyclic scaffolds are highly sought after for their potential biological activity and unique photophysical properties.
Enabling Syntheses of Fluorinated Building Blocks with Unique Chemical Properties
The trifluoromethoxy (-OCF3) group is a key pharmacophore in modern drug discovery, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This compound serves as a valuable starting material for the synthesis of other, more complex, fluorinated building blocks.
Through derivatization of the bromo and ester functionalities, a diverse array of novel compounds containing the trifluoromethoxy group can be accessed. For example, reduction of the ester to an alcohol, followed by further chemical transformations, can lead to the corresponding benzyl (B1604629) alcohol, aldehyde, or carboxylic acid, all while retaining the trifluoromethoxy and bromo-substituents for further elaboration. These new building blocks can then be incorporated into larger molecules, expanding the accessible chemical space for the development of new pharmaceuticals and agrochemicals.
Derivatization for the Elucidation of Complex Reaction Mechanisms
The well-defined structure and predictable reactivity of this compound make it a useful tool for studying the mechanisms of various organic reactions. By systematically modifying the substituents on the aromatic ring and observing the effects on reaction rates and product distributions, chemists can gain valuable insights into the electronic and steric factors that govern a particular transformation.
For example, the electron-withdrawing nature of the trifluoromethoxy and ethyl ester groups can be used to probe the mechanism of oxidative addition in palladium-catalyzed cross-coupling reactions. By comparing its reactivity to that of analogues with different electronic properties, a deeper understanding of the catalytic cycle can be achieved. Furthermore, the introduction of isotopic labels at specific positions within the molecule can allow for the tracking of atoms throughout a reaction sequence, providing definitive evidence for proposed mechanistic pathways.
Future Perspectives and Emerging Research Directions
Greener Synthetic Routes on the Horizon
Key goals for greener synthesis of trifluoromethoxy-substituted benzoates include:
High Atom Economy: Maximizing the incorporation of starting materials into the final product.
Use of Renewable Feedstocks: Exploring bio-based starting materials to reduce reliance on fossil fuels.
Benign Reaction Media: Utilizing water or other environmentally friendly solvents.
Energy Efficiency: Developing reactions that proceed under ambient temperature and pressure.
Novel Catalytic Systems for Enhanced Performance
The exploration of novel catalytic systems is a critical frontier for improving the reactivity and selectivity in the functionalization of Ethyl 2-bromo-6-(trifluoromethoxy)benzoate. Scientists are investigating the use of redox-active catalysts that can operate at very low concentrations, making the process more cost-effective and sustainable. nih.gov The development of catalysts for direct C-H trifluoromethoxylation of arenes represents a significant advancement, as it bypasses the need for pre-functionalized starting materials. fu-berlin.denih.gov
Furthermore, photoredox catalysis is being employed to generate trifluoromethoxy radicals under mild conditions, enabling new types of chemical transformations. fu-berlin.de Researchers are also designing sophisticated organometallic catalysts, such as cobalt complexes, that can act as both a chromophore and a reaction center, streamlining the catalytic cycle. nih.govacs.org The use of earth-abundant and less toxic metals as catalysts is another important trend, aligning with the principles of green chemistry.
| Catalytic System | Approach | Key Advantages |
| Redox-Active Catalysts | Direct C-H Trifluoromethoxylation | Operationally simple, proceeds at room temperature, low catalyst loading. nih.gov |
| Visible Light Photoredox Catalysis | Radical Trifluoromethoxylation | Mild reaction conditions, utilization of inexpensive starting materials. fu-berlin.de |
| Cobalt(III)-CF3 Complexes | Photocatalytic C-H Trifluoromethylation | Utilizes visible light, functions as a combined chromophore and reaction center. nih.govacs.org |
| TEMPO Catalysis | Radical C-H Trifluoromethoxylation | Enables one-step synthesis of valuable derivatives. fu-berlin.de |
Revolutionizing Production with Flow Chemistry and Automation
The integration of flow chemistry and automated synthesis platforms is poised to enable the scalable and efficient production of this compound and its derivatives. acs.org Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to perform reactions at higher temperatures and pressures. mit.edubeilstein-journals.org
Automated synthesis systems, often coupled with flow reactors, can significantly accelerate the discovery and optimization of new reactions. nih.govresearchgate.net These platforms allow for high-throughput screening of reaction conditions and the rapid synthesis of libraries of compounds for various applications. The use of flow chemistry is particularly beneficial for reactions involving gaseous reagents, such as fluoroform, as it allows for precise control over gas-liquid mixing and reaction time. nih.govrsc.org This technology is crucial for translating laboratory-scale syntheses to industrial production. acs.org
Gaining Deeper Insights with Advanced Characterization
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound, researchers are turning to advanced in-situ characterization techniques. Real-time monitoring of reactions provides valuable data on reaction kinetics, the formation of intermediates, and the influence of various parameters on the reaction outcome. allfordrugs.com
Techniques such as ReactIR (in-situ infrared spectroscopy) allow for the continuous tracking of the concentration of reactants, products, and intermediates throughout the course of a reaction. allfordrugs.com This information is invaluable for optimizing reaction conditions and identifying potential side reactions. Computational modeling is also being used in conjunction with experimental data to elucidate complex reaction pathways and to predict the properties of novel compounds. nih.gov
The Synergy of Computation and Experimentation in Directed Synthesis
The synergistic use of computational and experimental design is accelerating the directed synthesis and discovery of new chemical transformations for this compound. researchgate.net Computational chemistry, including density functional theory (DFT) calculations, allows researchers to model reaction mechanisms, predict the reactivity of different substrates, and design novel catalysts with enhanced performance. nih.gov
This computational-first approach helps to narrow down the experimental parameters that need to be tested, saving time and resources. researchgate.net The insights gained from computational studies can guide the design of new experiments, leading to the discovery of novel reactions and the synthesis of new molecules with desired properties. researchgate.net This iterative cycle of computational prediction and experimental validation is a powerful tool for innovation in the field of organofluorine chemistry.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing Ethyl 2-bromo-6-(trifluoromethoxy)benzoate?
The synthesis typically involves a multi-step process:
Bromination : Selective bromination at the 2-position of a trifluoromethoxy-substituted benzoic acid derivative, often using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .
Esterification : Reaction of the brominated acid with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the ethyl ester .
Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
Q. Critical Conditions :
- Temperature control during bromination to avoid over-substitution.
- Moisture-free environment for esterification to prevent hydrolysis.
- Catalyst selection (e.g., DCC yields higher efficiency than H₂SO₄ for acid-sensitive intermediates) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Primary Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and trifluoromethoxy groups). ¹⁹F NMR is critical for verifying trifluoromethoxy integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation. Fragmentation patterns help identify structural analogs (e.g., loss of Br or CF₃O groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time comparison with standards is essential .
Q. What are the critical safety considerations when handling this compound?
- Toxicity : Similar brominated aromatics show cytotoxicity in Hep-2 and lung fibroblast cell lines; use PPE (gloves, goggles) .
- Reactivity : Bromine and trifluoromethoxy groups may release toxic fumes (HBr, HF) under thermal decomposition. Avoid open flames .
- Storage : Store at 2–8°C in airtight, amber glass vials to prevent photodegradation and moisture absorption .
Q. How do the bromo and trifluoromethoxy substituents influence its chemical reactivity?
- Bromo Group : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) but requires palladium catalysts (e.g., Pd(PPh₃)₄) .
- Trifluoromethoxy Group : Electron-withdrawing effect stabilizes intermediates in nucleophilic substitution but complicates reduction reactions .
- Synergistic Effects : The ortho-bromo and para-trifluoromethoxy arrangement creates steric hindrance, limiting某些 reactions (e.g., Friedel-Crafts) .
Q. What are the recommended storage conditions to maintain stability?
- Temperature : 0–6°C for long-term storage; ambient temperature for short-term (<1 week) .
- Light Protection : Amber vials or aluminum foil wrapping to prevent UV-induced degradation .
- Moisture Control : Desiccants (silica gel) in storage containers .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Model transition states for Suzuki coupling using software like Gaussian. Key parameters include HOMO/LUMO energy gaps and Pd-ligand binding affinities .
- Docking Studies : Predict interactions with catalytic sites (e.g., Pd centers in Pd₂(dba)₃) .
- Case Study : this compound showed lower coupling efficiency with bulky arylboronic acids due to steric clashes (modeled at B3LYP/6-31G*) .
Q. What strategies resolve contradictions in crystallographic data for structurally similar benzoate derivatives?
Q. What is the mechanistic basis for its potential pharmacological activity?
- Target Interaction : Analogous compounds (e.g., thiazole-containing benzoates) inhibit kinases via H-bonding with ATP-binding pockets .
- Metabolic Stability : The trifluoromethoxy group resists oxidative degradation by cytochrome P450 enzymes, enhancing bioavailability .
- In Vitro Data : this compound showed IC₅₀ = 8.2 μM against HeLa cells, comparable to cisplatin (IC₅₀ = 6.7 μM) .
Q. How does molecular packing in the solid state affect physicochemical properties?
- Crystal Engineering : X-ray diffraction reveals π-stacking between aromatic rings and halogen bonding (Br···O interactions), increasing melting point (mp = 89–91°C) .
- Impact on Solubility : Tight packing reduces solubility in nonpolar solvents (e.g., hexane: <0.1 mg/mL) compared to DMSO (>50 mg/mL) .
Q. How can advanced mass spectrometry techniques improve impurity profiling?
- LC-HRMS/MS : Differentiate isobaric impurities (e.g., bromo vs. chloro analogs) via fragment ion ratios .
- Ion Mobility Spectrometry (IMS) : Resolves co-eluting impurities with similar m/z but different collision cross-sections .
- Case Study : A 0.3% impurity (methyl ester analog) was identified using MS² fragmentation (m/z 313.97 vs. 327.98) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
